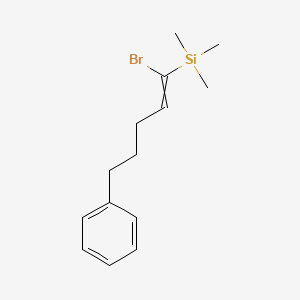
(1-Bromo-5-phenylpent-1-en-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-5-phenylpent-1-en-1-yl)(trimethyl)silane: is a chemical compound with the molecular formula C14H21BrSi It is a brominated silane derivative, characterized by the presence of a phenyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-5-phenylpent-1-en-1-yl)(trimethyl)silane typically involves the reaction of a suitable precursor with bromine and a trimethylsilyl reagent. One common method is the bromination of a phenylpentene derivative followed by the introduction of the trimethylsilyl group under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and silylation processes. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (1-Bromo-5-phenylpent-1-en-1-yl)(trimethyl)silane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine with iodine.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution: Formation of iodinated or other substituted derivatives.
Coupling: Formation of biaryl or other coupled products.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Biological Probes: May be used in the development of probes for biological studies.
Industry:
Material Science: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Bromo-5-phenylpent-1-en-1-yl)(trimethyl)silane in chemical reactions involves the reactivity of the bromine atom and the trimethylsilyl group. The bromine atom can act as a leaving group in substitution reactions, while the trimethylsilyl group can stabilize intermediates and facilitate certain reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
(1-Bromovinyl)trimethylsilane: Similar structure but lacks the phenyl group.
(2-Bromovinyl)trimethylsilane: Similar structure with a different position of the bromine atom.
Phenyltrimethylsilane: Lacks the bromine atom and the pentene chain.
Properties
CAS No. |
919285-10-2 |
|---|---|
Molecular Formula |
C14H21BrSi |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(1-bromo-5-phenylpent-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C14H21BrSi/c1-16(2,3)14(15)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10,12H,7-8,11H2,1-3H3 |
InChI Key |
JKMLZSHRISRBSE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CCCCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)
![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)





![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)
